molecular formula C16H14Br2N4O4 B13846365 DNA Ligase Inhibitor

DNA Ligase Inhibitor

Número de catálogo: B13846365
Peso molecular: 486.1 g/mol
Clave InChI: KFEPVFJQVOMODD-SCDVKCJHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

L67, also known as N-(3,5-Dibromo-4-methylphenyl)-glycine 2-[(2-hydroxy-5-nitrophenyl)methylene]hydrazide, is a potent and specific inhibitor of DNA ligase IIIα. This compound has gained significant attention due to its ability to preferentially target mitochondrial DNA ligase IIIα, resulting in mitochondrial dysfunction. L67 is primarily used in scientific research, particularly in the study of cancer cell apoptosis and mitochondrial function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L67 involves a multi-step process. The initial step includes the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and various reagents to facilitate the formation of the desired compound. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure a high degree of purity .

Industrial Production Methods

While specific industrial production methods for L67 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency in the final product .

Análisis De Reacciones Químicas

Types of Reactions

L67 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could result in the formation of deoxygenated compounds .

Mecanismo De Acción

L67 exerts its effects by inhibiting DNA ligase IIIα, an enzyme crucial for the repair of mitochondrial DNA. By targeting this enzyme, L67 induces mitochondrial dysfunction, leading to increased production of reactive oxygen species (ROS) and activation of the caspase 1-dependent apoptosis pathway. This mechanism is particularly effective in cancer cells, which rely heavily on mitochondrial function for survival .

Actividad Biológica

DNA ligases are essential enzymes that catalyze the joining of DNA strands, playing critical roles in DNA replication and repair. Inhibiting these enzymes has significant implications for cancer therapy, as many cancer cells rely on rapid DNA replication and repair mechanisms to survive. This article explores the biological activity of DNA ligase inhibitors, focusing on their mechanisms, efficacy in various cancer models, and potential therapeutic applications.

Overview of DNA Ligases

In humans, three primary DNA ligases exist: DNA ligase I (hLigI) , DNA ligase III (hLigIII) , and DNA ligase IV (hLigIV) . Each enzyme is involved in distinct pathways of DNA repair and replication:

  • hLigI : Primarily responsible for sealing nicks in newly synthesized DNA during replication.
  • hLigIII : Involved in base excision repair.
  • hLigIV : Plays a critical role in non-homologous end joining (NHEJ) for double-strand break repair.

DNA ligase inhibitors can function through various mechanisms:

  • Competitive Inhibition : Some inhibitors compete with DNA for binding to the ligase enzyme, effectively blocking its activity. For example, compounds like L67 and L189 have shown competitive inhibition against hLigI and hLigIII, leading to reduced ligation efficiency in vitro .
  • Uncompetitive Inhibition : Other inhibitors, such as L82, stabilize the enzyme-substrate complex without competing directly with the substrate .
  • Induction of Apoptosis : Certain inhibitors promote cellular apoptosis in cancer cell lines by disrupting normal DNA repair processes. For instance, a novel hLigI inhibitor demonstrated antiproliferative effects and induced apoptosis in DLD-1 colon cancer cells .

1. Novel Inhibitors of hLigI

A study identified a compound (S-097/98) that inhibited hLigI with an IC50 around 6–7 μM. This compound not only inhibited the ligation activity but also caused cell cycle arrest at the G2/M phase and increased nuclear size in treated cells .

2. Combination Therapies

Research has shown that combining DNA ligase IV inhibitors like SCR7 with chemotherapeutic agents such as doxorubicin enhances apoptosis and reduces tumor growth in xenograft models of anaplastic thyroid cancer. This combination therapy capitalizes on the impaired DNA repair capabilities induced by the ligase inhibitor .

3. Specificity of Inhibitors

Investigations into two novel ligase I inhibitors, SCR17 and SCR21, revealed that they selectively inhibit hLigI without significantly affecting hLigIII or hLigIV. Binding studies indicated high affinity for the DNA binding domain of hLigI with KD values in the nanomolar range .

Data Table: Summary of Key Findings

InhibitorTarget LigaseMechanismIC50 (μM)Cancer Cell Lines TestedKey Findings
S-097/98hLigIDirect inhibition6–7DLD-1, MDA-MB-231, HepG2Induces apoptosis and cell cycle arrest
SCR7hLigIVCombination therapyNot specifiedAnaplastic thyroid cancer modelsEnhances efficacy of doxorubicin
SCR17hLigICompetitive inhibitionNanomolarVarious unspecified cancer linesSelective inhibition without affecting other ligases
L67hLigI/hLigIIICompetitive inhibition~10Various unspecified cancer linesCytotoxic effects observed

Propiedades

Fórmula molecular

C16H14Br2N4O4

Peso molecular

486.1 g/mol

Nombre IUPAC

2-(3,5-dibromo-4-methylanilino)-N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14Br2N4O4/c1-9-13(17)5-11(6-14(9)18)19-8-16(24)21-20-7-10-4-12(22(25)26)2-3-15(10)23/h2-7,19,23H,8H2,1H3,(H,21,24)/b20-7-

Clave InChI

KFEPVFJQVOMODD-SCDVKCJHSA-N

SMILES isomérico

CC1=C(C=C(C=C1Br)NCC(=O)N/N=C\C2=C(C=CC(=C2)[N+](=O)[O-])O)Br

SMILES canónico

CC1=C(C=C(C=C1Br)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.